molecular formula C14H16N2OS B12743878 1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole CAS No. 102206-94-0

1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole

Katalognummer: B12743878
CAS-Nummer: 102206-94-0
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: JTVQZSWLCLOCSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 0889897 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BRN 0889897 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Formation: The intermediate compound is then subjected to further reactions, including oxidation and reduction, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain BRN 0889897 in its pure form.

Industrial Production Methods

In an industrial setting, the production of BRN 0889897 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single batch.

    Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions

BRN 0889897 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced using specific reducing agents to form reduced products.

    Substitution: BRN 0889897 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while reduction may yield lower oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

BRN 0889897 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of BRN 0889897 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: BRN 0889897 can inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

Eigenschaften

CAS-Nummer

102206-94-0

Molekularformel

C14H16N2OS

Molekulargewicht

260.36 g/mol

IUPAC-Name

1-ethylsulfanyl-6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H16N2OS/c1-3-18-14-13-10(6-7-15-14)11-8-9(17-2)4-5-12(11)16-13/h4-5,8,16H,3,6-7H2,1-2H3

InChI-Schlüssel

JTVQZSWLCLOCSV-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NCCC2=C1NC3=C2C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.